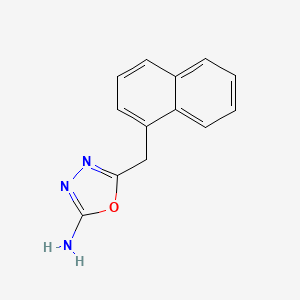

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine” is an organic compound that contains a naphthalene ring, an oxadiazole ring, and an amine group. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The oxadiazole ring is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The amine group consists of a nitrogen atom attached to hydrogen atoms and/or alkyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthalene and oxadiazole rings, and the amine group. The exact structure would depend on the specific locations of these groups within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are typically used to determine the molecular structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring and the amine group. The oxadiazole ring is a heterocycle and may participate in various chemical reactions. The amine group is a basic functional group and can participate in acid-base reactions, nucleophilic substitutions, and other reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

Anticancer Properties

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine derivatives have shown promising results in the field of cancer research. For instance, compounds synthesized from 2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetohydrazide displayed significant anticancer activity. One compound in particular demonstrated notable effectiveness against breast cancer cell lines, highlighting its potential as a therapeutic agent in cancer treatment (Salahuddin et al., 2014).

Antibacterial Applications

Research into the antibacterial potential of this compound derivatives has yielded positive results. Certain compounds synthesized from these derivatives demonstrated strong antibacterial activity against various bacterial strains, including Bacillus pumilus and Shigella dysenteriae. This suggests their utility in developing new antibacterial agents (Vivek Kumar et al., 2021).

Application in Organic Light-Emitting Materials

Derivatives of this compound have been explored for their potential in the development of organic light-emitting diodes (OLEDs). Studies have demonstrated their utility in creating blue-light-emitting materials, with high glass transition temperatures and hole transporting abilities. This could lead to advances in OLED technology, providing materials with enhanced performance characteristics (Y. Qiu et al., 2002).

Antiviral Activities

Some this compound derivatives have shown promising results in antiviral studies. These compounds have been tested against viruses such as HCV and HIV, exhibiting varying degrees of antiviral activity. This highlights their potential in developing new antiviral therapies (W. El‐Sayed et al., 2010).

Anticonvulsant Properties

Research has also investigated the anticonvulsant potential of certain this compound derivatives. These compounds were designed and synthesized based on a pharmacophoric model for anticonvulsant activity. Their effectiveness was assessed using various models, and some compounds exhibited significant anticonvulsant activities (H. Rajak et al., 2010).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

A structurally similar compound, 5-amino-2-methyl-n-[(1r)-1-naphthalen-1-ylethyl]benzamide, has been reported to target the replicase polyprotein 1ab in sars-cov .

Mode of Action

Naphthalene derivatives are known to exhibit a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal .

Biochemical Pathways

Naphthalene derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Naphthalene derivatives are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .

Action Environment

A study on a related compound, 4-[(5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol, found that the keto-enol equilibrium of the compound could be influenced by solvent polarizability . This suggests that the action of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine may also be influenced by environmental factors such as the type of solvent used.

Propriétés

IUPAC Name |

5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-16-15-12(17-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVBKEOAWZXBES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=NN=C(O3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3015017.png)

![N-(2-ethoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3015026.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B3015032.png)

![2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3015033.png)

![3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3015036.png)

![N1-(m-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3015040.png)